[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,5R,6R,7R,9R,11E,13S,14R)-14-ethyl-13-hydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] benzoate
[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,5R,6R,7R,9R,11E,13S,14R)-14-ethyl-13-hydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] benzoate
Brand Name:
Vulcanchem
CAS No.:
160145-82-4
VCID:
VC0061352
InChI:
InChI=1S/C37H55NO10/c1-12-28-36(7,43)19-21(2)29(39)22(3)20-37(8,44-11)32(24(5)30(40)25(6)33(41)46-28)48-35-31(27(38(9)10)18-23(4)45-35)47-34(42)26-16-14-13-15-17-26/h13-17,19,22-25,27-28,31-32,35,43H,12,18,20H2,1-11H3/b21-19+/t22-,23-,24+,25-,27+,28-,31-,32-,35+,36+,37-/m1/s1
SMILES:
CCC1C(C=C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)OC(=O)C3=CC=CC=C3)(C)OC)C)C)(C)O
Molecular Formula:
C37H55NO10
Molecular Weight:
673.8 g/mol
[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,5R,6R,7R,9R,11E,13S,14R)-14-ethyl-13-hydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] benzoate
CAS No.: 160145-82-4
Main Products
VCID: VC0061352
Molecular Formula: C37H55NO10
Molecular Weight: 673.8 g/mol
CAS No. | 160145-82-4 |
---|---|
Product Name | [(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,5R,6R,7R,9R,11E,13S,14R)-14-ethyl-13-hydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] benzoate |
Molecular Formula | C37H55NO10 |
Molecular Weight | 673.8 g/mol |
IUPAC Name | [(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,5R,6R,7R,9R,11E,13S,14R)-14-ethyl-13-hydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] benzoate |
Standard InChI | InChI=1S/C37H55NO10/c1-12-28-36(7,43)19-21(2)29(39)22(3)20-37(8,44-11)32(24(5)30(40)25(6)33(41)46-28)48-35-31(27(38(9)10)18-23(4)45-35)47-34(42)26-16-14-13-15-17-26/h13-17,19,22-25,27-28,31-32,35,43H,12,18,20H2,1-11H3/b21-19+/t22-,23-,24+,25-,27+,28-,31-,32-,35+,36+,37-/m1/s1 |
Standard InChIKey | ZHLSXNLCQSCHHR-JVQYYQIBSA-N |
Isomeric SMILES | CC[C@@H]1[C@@](/C=C(/C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)OC(=O)C3=CC=CC=C3)(C)OC)C)\C)(C)O |
SMILES | CCC1C(C=C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)OC(=O)C3=CC=CC=C3)(C)OC)C)C)(C)O |
Canonical SMILES | CCC1C(C=C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)OC(=O)C3=CC=CC=C3)(C)OC)C)C)(C)O |
PubChem Compound | 11342861 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume